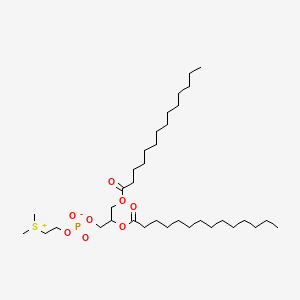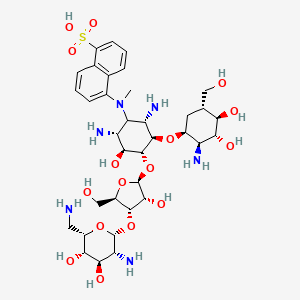
Fluorure d'aluminium
Vue d'ensemble
Description
City Chemical manufactures high purity Aluminum Fluoride, CAS 7784-18-1 in bulk quantity. In the form of a white powder, Aluminum Fluoride occurs naturally as minerals rosenbergite and oskarssonite. It can also be processed synthetically. In the industrial production of aluminum, Aluminum Fluoride is one of the most essential additives. Anhydrous AlF3 is used in the production of aluminum metal. Aluminum Fluoride, Anhydrous is a necessary additive for the manufacture of aluminum by electrolysis. Together with cryolite, it drops the melting point to below 1000 °C and boosts the conductivity of the solution. It is into this molten salt that aluminum oxide is dissolved and then electrolyzed to give bulk Al metal. Aluminum fluoride complexes are used to research the mechanistic aspects of phosphoryl transfer reactions in biology. They are of fundamental importance to cells, as phosphoric acid anhydrides such as GTP and ATP control most of the reactions involved in metabolism, growth and differentiation. The knowledge that aluminum fluoride can bind to and activate heterotrimeric G proteins has shown to be helpful for the research of G protein activation in vivo, for the elucidation of three-dimensional structures of several GTPases, and for understanding the biochemical mechanism of GTP hydrolysis, including the role of GTPase-activating proteins.
Aluminum fluoride appears as odorless white powder or granules. Denser than water. Solubility in water at 25°C equals 0.559 g / 100 mL.
Aluminium trifluoride is an aluminium coordination entity.
Applications De Recherche Scientifique
Traitement de l'eau
Matériaux d'adsorption pour l'élimination du fluorure : Le fluorure d'aluminium est utilisé dans les procédés de traitement de l'eau pour éliminer l'excès de fluorure de l'eau, qui peut être nocif pour la santé humaine. Il est souvent incorporé dans de nouveaux matériaux d'adsorption qui sont plus efficaces pour capturer et éliminer les ions fluorure des sources d'eau .
Procédés industriels
Fonte de l'aluminium : Dans l'industrie de la production d'aluminium, le this compound agit comme un fondant pour abaisser le point de fusion de l'alumine, réduisant ainsi la consommation d'énergie pendant le processus de fonte. C'est un composant crucial dans la production de l'aluminium métallique .
Catalyse
Catalyse hétérogène : Le this compound à surface élevée (HS-AlF₃) présente une acidité de Lewis extraordinaire, ce qui le rend de plus en plus important dans la catalyse hétérogène. Il est impliqué dans diverses réactions catalytiques, notamment l'activation des liaisons C–H et C–F .
Restauration environnementale
Contrôle de la pollution par le fluorure : Les adsorbants à base de this compound sont utilisés dans la restauration environnementale pour lutter contre la pollution par le fluorure. Ils sont particulièrement efficaces pour éliminer le fluorure des eaux usées et il a été démontré qu'ils améliorent l'efficacité des procédés de défluoruration .
Produits dentaires
Prévention des caries : Le fluorure, y compris le this compound, est un ingrédient clé des produits de soins dentaires. Il contribue à prévenir les caries en réduisant la déminéralisation de l'émail et en favorisant la reminéralisation. Le this compound est utilisé dans la fabrication des obturations dentaires et d'autres produits de soins dentaires .
Imagerie médicale
Biomolécules radiomarquées : La méthode de radiomarquage au this compound-[18F] combine les caractéristiques de désintégration favorables du fluor-18 avec la radiochimie à base de métaux. Elle a eu un impact significatif sur le développement de radiopharmaceutiques pour l'imagerie clinique .
Mécanisme D'action
Target of Action
Aluminum fluoride (AlF3) primarily targets G proteins in eukaryotic cells . G proteins are a family of proteins involved in transmitting chemical signals outside the cell, and triggering changes inside the cell. They act like a switch, turning on or off to regulate cell processes .
Mode of Action
Aluminum fluoride acts as a phosphate analog , affecting the activity of a variety of phosphoryl transfer enzymes . It forms thermodynamically stable and kinetically inert chelates . The complex is formed by reacting AlCl3 with nucleophilic cyclotron produced [18F]F− in an aqueous milieu at pH4 . The formation of [18F]AlF is pH dependent with an optimal range between pH 4–5 .
Biochemical Pathways
Aluminum fluoride affects several biochemical pathways. As a phosphate analog, it impacts the activity of enzymes involved in phosphoryl transfer . Phosphoryl transfer is a fundamental mechanism underlying energy metabolism and signal transduction in cells . Aluminum fluoride can activate G proteins, which play a crucial role in various cellular processes, including cell growth, differentiation, and metabolism .
Pharmacokinetics
One study showed that an integrin αvβ₆-targeted peptide labeled with aluminum [18f]fluoride demonstrated significant trapping in kidneys . This suggests that aluminum fluoride may have unique distribution and excretion patterns in the body, which could impact its bioavailability and efficacy.
Result of Action
The molecular and cellular effects of aluminum fluoride’s action are diverse, given its role in activating G proteins and affecting phosphoryl transfer enzymes. It can lead to changes in cell signal transduction or energy metabolism . In high concentrations, aluminum fluoride can cause health issues such as dental and skeletal fluorosis, a disease that can cause mottling of the teeth and calcification of ligaments .
Action Environment
The action of aluminum fluoride can be influenced by environmental factors. For instance, the formation of [18F]AlF is pH dependent, with an optimal range between pH 4–5 . More acidic conditions favor the formation of [18F]HF and more basic conditions result in the formation of insoluble aluminum hydroxide species . Therefore, the pH of the environment can significantly impact the action, efficacy, and stability of aluminum fluoride.
Safety and Hazards
Orientations Futures
The Aluminum Fluoride Market is expected to grow from USD 1.60 Billion in 2022 to USD 1.70 Billion by 2030 . A significant driver in the aluminum fluoride market is the increasing demand for aluminum fluoride in lithium-ion batteries . As the demand for electric vehicles and renewable energy storage grows, the need for high-performance batteries rises .
Analyse Biochimique
Biochemical Properties
Aluminum fluoride plays a crucial role in biochemical reactions, particularly in the activation and inhibition of enzymes. It is known to interact with a variety of enzymes, proteins, and other biomolecules. One of the most notable interactions is with GTP-binding proteins (G proteins), where aluminum fluoride acts as a phosphate analog, mimicking the γ-phosphate of GTP . This interaction inhibits the GTPase activity of G proteins, thereby affecting signal transduction pathways. Additionally, aluminum fluoride forms complexes with small GTP-binding proteins in the presence of their GTPase-activating proteins (GAPs), influencing the activity of phosphoryl transfer enzymes such as GTPases, ATPases, and phosphohydrolyases .
Cellular Effects
Aluminum fluoride has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, aluminum fluoride’s interaction with G proteins can lead to altered signal transduction, impacting processes such as cell growth, differentiation, and apoptosis . Furthermore, aluminum fluoride can affect the activity of enzymes involved in energy metabolism, thereby influencing cellular energy production and consumption .
Molecular Mechanism
The molecular mechanism of aluminum fluoride involves its ability to mimic phosphate groups and interact with phosphoryl transfer enzymes. By forming stable complexes with these enzymes, aluminum fluoride can inhibit or activate their activity. For example, aluminum fluoride can bind to the active site of GTPases, preventing the hydrolysis of GTP to GDP and thus maintaining the active state of the G protein . This inhibition can lead to prolonged signal transduction and altered cellular responses. Additionally, aluminum fluoride can affect the activity of ATPases and phosphohydrolyases, further influencing cellular metabolism and energy production .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of aluminum fluoride can change over time. The stability and degradation of aluminum fluoride are influenced by factors such as pH and the presence of other ions. Studies have shown that aluminum fluoride can form stable complexes in aqueous solutions, but its exact structure and concentration depend on the environmental conditions . Long-term exposure to aluminum fluoride in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in enzyme activity and signal transduction pathways .
Dosage Effects in Animal Models
The effects of aluminum fluoride vary with different dosages in animal models. At low doses, aluminum fluoride can activate certain enzymes and signaling pathways, while at high doses, it may exhibit toxic or adverse effects. For instance, high doses of aluminum fluoride have been associated with neurotoxicity and bone-related disorders in animal studies . Threshold effects have also been observed, where a specific concentration of aluminum fluoride is required to elicit a measurable biological response .
Metabolic Pathways
Aluminum fluoride is involved in several metabolic pathways, primarily through its interaction with phosphoryl transfer enzymes. It can affect the activity of enzymes such as GTPases, ATPases, and phosphohydrolyases, which play critical roles in cellular energy metabolism and signal transduction . By mimicking phosphate groups, aluminum fluoride can alter metabolic flux and metabolite levels, impacting overall cellular function and homeostasis .
Transport and Distribution
Within cells and tissues, aluminum fluoride is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. For example, aluminum fluoride can bind to proteins involved in phosphate transport, affecting its distribution within the cell . Additionally, the presence of aluminum and fluoride ions can influence the formation and stability of aluminum fluoride complexes, further affecting its transport and distribution .
Subcellular Localization
The subcellular localization of aluminum fluoride is determined by its interactions with specific biomolecules and cellular compartments. Aluminum fluoride can be directed to specific organelles or compartments through targeting signals or post-translational modifications. For instance, aluminum fluoride can localize to the mitochondria, where it affects the activity of ATPases involved in energy production . Additionally, aluminum fluoride can interact with proteins in the cytoplasm and nucleus, influencing various cellular processes and functions .
Propriétés
IUPAC Name |
trifluoroalumane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Al.3FH/h;3*1H/q+3;;;/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLZUFWVZNOTSEM-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
F[Al](F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AlF3 | |
| Record name | ALUMINUM FLUORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8224 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | aluminium trifluoride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Aluminium_trifluoride | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
83.976748 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Aluminum fluoride appears as odorless white powder or granules. Denser than water. Solubility in water at 25 °C equals 0.559 g / 100 mL., Dry Powder; Pellets or Large Crystals, White solid; [Hawley] Hygroscopic; [ICSC] Odorless powder; [MSDSonline] | |
| Record name | ALUMINUM FLUORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8224 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Aluminum fluoride (AlF3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Aluminum fluoride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3605 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Loses water at 100 °C, more at 200 °C. ... slight solubility. /Trihydrate/, In water, 0.559 g/100 mL @ 25 °C, Sparingly soluble in acids and alkalies, even hot concentrated H2SO4 has little effect., INSOL IN ALC & ACETONE | |
| Record name | ALUMINUM FLUORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/600 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
2.88 at 77 °F (USCG, 1999) - Denser than water; will sink, 3.10 | |
| Record name | ALUMINUM FLUORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8224 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ALUMINUM FLUORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/600 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
1 mm Hg @ 1238 °C | |
| Record name | ALUMINUM FLUORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/600 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Fluoride is very reactive and capable of inhibiting a number of enzymes, including preglycolytic enzymes, phosphatases, and cholinesterase. The result is inhibition of cellular glucose phosphorylation (hence subsequent glycolysis) and respiration and increased sensitivity of cholinergic mechanisms to acetylcholinesterase. /Sodium fluoride/, Inhibition of one or more enzymes controlling cellular glycolysis (and perhaps respiration) may result in a critical lesion. ... Binding or precipitation of calcium as calcium fluoride ... Suggested as mechanism underlying many diverse signs & symptoms in fluoride poisoning, particularly if death is delayed. ... At least in some species fluoride interferes with both contractile power of heart and the mechanism of beat in a way that cannot be ascribed to hypocalcemia. /Fluoride/, Aluminum fluoride (AlF4-) inhibited guanine nucleotide-activated phospholipase D (PLD) in rat submandibular gland cell-free lysates in a concentration-dependent response. This effect was consistent in permeabilized cells with endogenous phospholipid PLD substrates. Inhibition was not caused by either fluoride or aluminum alone and was reversed by aluminum chelation. Inhibition of PLD by aluminum fluoride was not mediated by cAMP, phosphatases 1, 2A or 2B, or phosphatidate phosphohydrolase. AlF4- had a similar inhibitory effect on rArf-stimulated PLD, but did not block the translocation of Arf from cytosol to membranes, indicating a post-GTP-binding-protein site of action. Oleate-sensitive PLD, which is not guanine nucleotide-dependent, was also inhibited by AlF4-, supporting a G protein-independent mechanism of action. A submandibular Golgi-enriched membrane preparation had high PLD activity which was also potently inhibited by AlF4-, leading to speculation that the known fluoride inhibition of Golgi vesicle transport may be PLD-mediated., Aluminum fluoride (AlF(4)(-)) inhibited phospholipase D (PLD) purified from cabbage in both PIP(2)-dependent and PIP(2)-independent assays. ... Enzyme kinetic studies confirmed that PLD followed Hill kinetics, characteristic for allosteric enzymes, with an apparent Hill coefficient (n(app)) of 3.8, indicating positive cooperativity among multiple substrate-binding sites and suggesting possible functional oligomerization of the enzyme. AlF(4)(-) modification of PLD kinetics was consistent with a competitive mode of enzyme inhibition., For more Mechanism of Action (Complete) data for ALUMINUM FLUORIDE (6 total), please visit the HSDB record page. | |
| Record name | ALUMINUM FLUORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/600 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
0.5 to 2.0 ppm of Silicon, Magnesium, Iron, Nickel, Chromium | |
| Record name | ALUMINUM FLUORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/600 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White, hexagonal crystals | |
CAS No. |
7784-18-1 | |
| Record name | ALUMINUM FLUORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8224 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Aluminum fluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7784-18-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aluminum fluoride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007784181 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aluminum fluoride (AlF3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | ALUMINUM FLUORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/600 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
1291 °C | |
| Record name | ALUMINUM FLUORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/600 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8-(9-methyl-5H-pyrimido[5,4-b]indol-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1219360.png)


![4-nitro-N-[2-(pyridin-2-yldisulfanyl)ethyl]-2,1,3-benzoxadiazol-7-amine](/img/structure/B1219365.png)


![(4aR,4bS,6aS,6bR,10aR,11aS,11bR)-6b-acetyl-4a,6a,13-trimethyl-4,4b,5,6,7,8,9,10,10a,11,11a,11b-dodecahydro-3H-indeno[2,1-a]phenanthren-2-one;(8R,9S,13S,14S)-17-ethynyl-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol](/img/structure/B1219369.png)
![4-[4-[4-[5-[5-amino-3-(2-aminopropanoylamino)-4-hydroxy-6-methyloxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-N-[3-[4-(4-aminobutylamino)butylamino]propyl]benzamide](/img/structure/B1219370.png)


